![molecular formula C16H19N3OS B12906455 N,N-Diethyl-2-({5-[(thiophen-2-yl)ethynyl]pyrimidin-2-yl}oxy)ethan-1-amine CAS No. 87148-57-0](/img/structure/B12906455.png)
N,N-Diethyl-2-({5-[(thiophen-2-yl)ethynyl]pyrimidin-2-yl}oxy)ethan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-Diethyl-2-((5-(thiophen-2-ylethynyl)pyrimidin-2-yl)oxy)ethanamine: is a compound that belongs to the class of pyrimidine derivatives. It has a molecular formula of C16H19N3OS and a molecular weight of 301.41 g/mol . This compound is known for its unique structure, which includes a thiophene ring and a pyrimidine moiety connected via an ethynyl linkage.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N-Diethyl-2-((5-(thiophen-2-ylethynyl)pyrimidin-2-yl)oxy)ethanamine typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized using various methods such as the Gewald reaction, Paal–Knorr synthesis, or Fiesselmann synthesis.
Ethynylation: The thiophene ring is then ethynylated using appropriate reagents and conditions.
Pyrimidine Formation: The pyrimidine moiety is synthesized separately and then coupled with the ethynylated thiophene.
Final Coupling: The final step involves coupling the pyrimidine-thiophene intermediate with N,N-diethylaminoethanol under suitable conditions to form the desired compound.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and gas chromatography (GC) are used for quality control .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring.
Reduction: Reduction reactions can occur at the pyrimidine moiety.
Substitution: The ethynyl group can participate in substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various halogenating agents can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can lead to sulfoxides or sulfones.
Scientific Research Applications
Chemistry:
- Used as a building block in the synthesis of more complex molecules.
- Studied for its reactivity and potential as a ligand in coordination chemistry.
Biology:
- Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine:
- Explored for its potential use in drug development, particularly for its interactions with biological targets.
Industry:
Mechanism of Action
The mechanism of action of N,N-Diethyl-2-((5-(thiophen-2-ylethynyl)pyrimidin-2-yl)oxy)ethanamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The ethynyl linkage and the thiophene ring play crucial roles in its binding affinity and specificity.
Comparison with Similar Compounds
Thiophene Derivatives: Compounds such as suprofen and articaine, which also contain thiophene rings, exhibit various pharmacological properties.
Pyrimidine Derivatives: Compounds like 5-fluorouracil and cytosine arabinoside, which are used in chemotherapy, share the pyrimidine moiety.
Uniqueness: N,N-Diethyl-2-((5-(thiophen-2-ylethynyl)pyrimidin-2-yl)oxy)ethanamine is unique due to its combination of a thiophene ring and a pyrimidine moiety connected via an ethynyl linkage. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
87148-57-0 |
|---|---|
Molecular Formula |
C16H19N3OS |
Molecular Weight |
301.4 g/mol |
IUPAC Name |
N,N-diethyl-2-[5-(2-thiophen-2-ylethynyl)pyrimidin-2-yl]oxyethanamine |
InChI |
InChI=1S/C16H19N3OS/c1-3-19(4-2)9-10-20-16-17-12-14(13-18-16)7-8-15-6-5-11-21-15/h5-6,11-13H,3-4,9-10H2,1-2H3 |
InChI Key |
UNRCQMIDWNKSPE-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCOC1=NC=C(C=N1)C#CC2=CC=CS2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


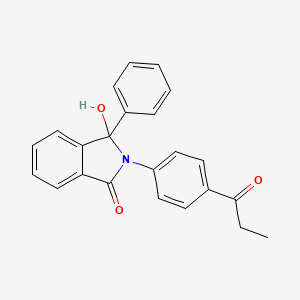
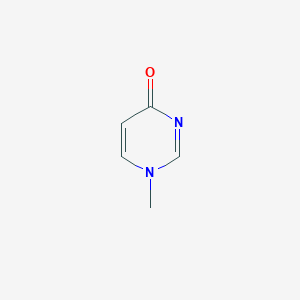
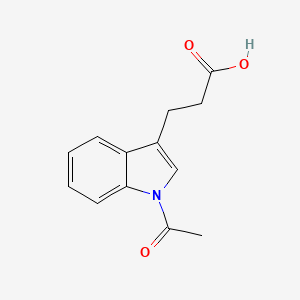
![4-Oxo-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B12906381.png)
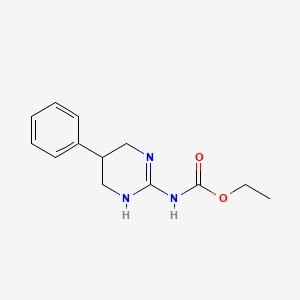
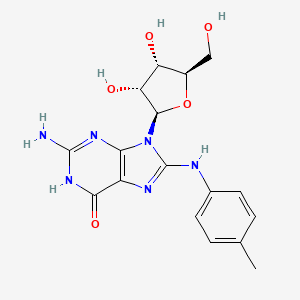
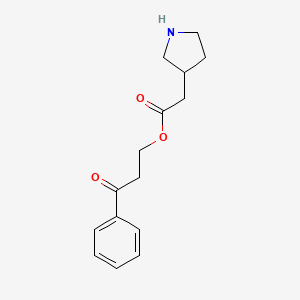
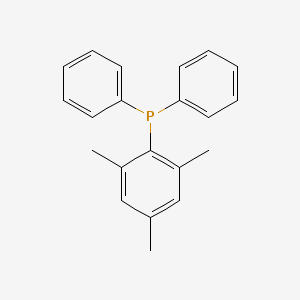

![6-Bromo-7-methylimidazo[1,2-a]pyrimidine-2,5(1H,3H)-dione](/img/structure/B12906408.png)
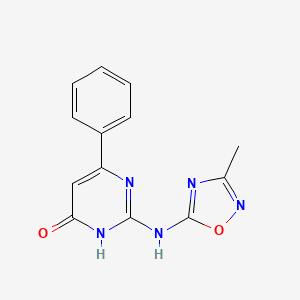
![4-[2-(3-Tert-butylphenyl)ethoxy]quinazoline](/img/structure/B12906419.png)

![2,2,2-Trifluoro-N-[2-(4-fluorophenyl)-1,3-oxazol-5-yl]acetamide](/img/structure/B12906440.png)
